molecular formula C24H18O4 B11962653 alpha,alpha'-(1,4-Phenylenedimethylidyne)bis(2'-hydroxyacetophenone) CAS No. 27172-20-9

alpha,alpha'-(1,4-Phenylenedimethylidyne)bis(2'-hydroxyacetophenone)

Cat. No.: B11962653
CAS No.: 27172-20-9
M. Wt: 370.4 g/mol
InChI Key: GSFRPUAGDBMSNQ-WXUKJITCSA-N
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Description

Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone): is a complex organic compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . It is known for its unique structure, which includes two hydroxyacetophenone groups connected by a phenylenedimethylidyne bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) typically involves the condensation of 2-hydroxyacetophenone with terephthalaldehyde under specific conditions. The reaction is usually carried out in an anhydrous solvent such as methanol, with the presence of molecular sieves to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) involves its interaction with various molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules .

Comparison with Similar Compounds

Uniqueness: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) is unique due to its specific structural features, such as the phenylenedimethylidyne bridge and the presence of two hydroxyacetophenone groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

27172-20-9

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[4-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C24H18O4/c25-21-7-3-1-5-19(21)23(27)15-13-17-9-11-18(12-10-17)14-16-24(28)20-6-2-4-8-22(20)26/h1-16,25-26H/b15-13+,16-14+

InChI Key

GSFRPUAGDBMSNQ-WXUKJITCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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